1-Methyl-4-(methylamino)piperidine
Overview
Description
1-Methyl-4-(methylamino)piperidine is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . It is a clear yellow liquid with a density of 0.882 g/cm³ at 25°C and a boiling point of 53°C at 10 mmHg . This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-(methylamino)piperidine can be synthesized through several methods. One common method involves the reaction of 4-piperidone with methylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pressure, and the product is purified using distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(methylamino)piperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted piperidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated compounds, nucleophiles
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Substituted piperidines
Scientific Research Applications
1-Methyl-4-(methylamino)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(methylamino)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction . The pathways involved include binding to active sites, altering enzyme activity, and modulating receptor functions .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)piperidine: Used in the synthesis of Schiff bases and as a trifunctional amine for the preparation of linear poly(amido amine)s.
1-Methylpiperidine: A related compound with similar structural features but different reactivity and applications.
Uniqueness
1-Methyl-4-(methylamino)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
N,1-dimethylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-7-3-5-9(2)6-4-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYGCVVVDCEPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90994368 | |
Record name | N,1-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90994368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73579-08-5 | |
Record name | 1-Methyl-4-(methylamino)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73579-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-(methylamino)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073579085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,1-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90994368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(methylamino)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.472 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Methyl-4-(methylamino)piperidine interact with platinum(II) to form complexes, and what are the structural characteristics of these complexes?
A1: this compound acts as a bidentate ligand, meaning it coordinates to the platinum(II) ion through two donor atoms. The two nitrogen atoms present in the piperidine ring - one from the amine group and one from the methylamino group - donate their lone pair of electrons to the platinum(II) center, forming coordinate covalent bonds. [, ] This results in the formation of a stable square planar complex, a characteristic geometry for Pt(II) complexes. [, ]
Q2: The studies mention the interaction of these platinum(II) complexes with DNA bases. What is the significance of this interaction?
A2: The interaction of platinum(II) complexes with DNA bases is particularly relevant in the context of their potential antitumor activity. Platinum-based drugs, like cisplatin, are known to exert their anticancer effects by binding to DNA and disrupting its replication and transcription, ultimately leading to cell death. []
Q3: Apart from DNA bases, what other ligands have been investigated in conjunction with this compound in platinum(II) complexes?
A3: In addition to DNA bases, researchers have explored incorporating disubstituted sulfides as leaving groups in platinum(II) complexes containing this compound. [] These sulfide ligands, such as dimethylsulfide or diphenylsulfide, can influence the reactivity and potentially the pharmacological properties of the platinum(II) complex. By modifying the nature of the leaving group, researchers can fine-tune the reactivity and potentially enhance the therapeutic potential of these complexes. []
Q4: What spectroscopic techniques have been employed to characterize these platinum(II) complexes?
A4: Various spectroscopic techniques have been instrumental in elucidating the structural features of these platinum(II) complexes. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy provide information about the environment of hydrogen and carbon atoms, respectively, within the complex. This data helps confirm the coordination of ligands to the platinum(II) center and provides insights into the overall structure of the complex. [, ]
- ¹⁹⁵Pt NMR Spectroscopy: This technique specifically probes the platinum nucleus and is particularly valuable in characterizing platinum complexes. It provides information about the coordination environment around the platinum atom and can confirm the formation of the desired complex. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy is useful in identifying the presence of specific functional groups within the complex. It can confirm the coordination of ligands like sulfides through changes in their characteristic absorption frequencies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.